5-(thiophen-3-yl)pyridin-3-amine
Overview
Description
5-(thiophen-3-yl)pyridin-3-amine is a heterocyclic compound that combines the structural features of both pyridine and thiophene rings. This compound is known for its diverse biological activities and is widely used in the pharmaceutical industry .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit anti-inflammatory effects . These effects are often attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
A study on a related thiophenyl substituted pyrimidine derivative suggests that its mode of action could be attributed to the effective inhibition of ftsz polymerization, gtpase activity, and bacterial cell division, which cause bactericidal effects .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, including those involved in inflammation and cell division .
Pharmacokinetics
A study on related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives provides insights into their pharmacokinetic profiles .
Result of Action
Related compounds have been shown to exhibit potent anti-inflammatory effects and bactericidal effects .
Action Environment
It is known that the fluorescence quenching of similar organic molecules by various quenchers is affected by various factors such as temperature, viscosity, solvent polarity, etc, of the surrounding medium .
Biochemical Analysis
Cellular Effects
5-Thiophen-3-ylpyridin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation . Additionally, 5-Thiophen-3-ylpyridin-3-amine can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 5-Thiophen-3-ylpyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 5-Thiophen-3-ylpyridin-3-amine can induce changes in gene expression by interacting with DNA or RNA-binding proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Thiophen-3-ylpyridin-3-amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Thiophen-3-ylpyridin-3-amine remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Thiophen-3-ylpyridin-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
5-Thiophen-3-ylpyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, 5-Thiophen-3-ylpyridin-3-amine can influence the activity of other metabolic enzymes, thereby altering the cell’s metabolic state.
Transport and Distribution
Within cells and tissues, 5-Thiophen-3-ylpyridin-3-amine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, 5-Thiophen-3-ylpyridin-3-amine may bind to plasma proteins, influencing its distribution in the bloodstream and tissues.
Subcellular Localization
The subcellular localization of 5-Thiophen-3-ylpyridin-3-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Thiophen-3-ylpyridin-3-amine may localize to the nucleus, where it can interact with DNA and RNA to regulate gene expression. Additionally, its localization to other organelles, such as mitochondria or the endoplasmic reticulum, can influence its metabolic and signaling activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(thiophen-3-yl)pyridin-3-amine, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This is another method used for the synthesis of thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
5-(thiophen-3-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
5-(thiophen-3-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a probe for various biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of materials for electronic and optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Thieno[2,3-b]pyridine: A fused ring system containing both thiophene and pyridine rings.
Uniqueness
5-(thiophen-3-yl)pyridin-3-amine is unique due to its combination of thiophene and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields .
Properties
IUPAC Name |
5-thiophen-3-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPHKPSILUQKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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